

COLLASOL™: A Technical Guide to its Physicochemical and Biological Properties

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Compound of Interest

Compound Name: COLLASOL

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Abstract

COLLASOL™ M is a native, soluble marine collagen derivative with a high molecular weight, designed for topical applications in the cosmetic and pharmaceutical industries. This document provides a comprehensive overview of the known physicochemical characteristics and biological properties of **COLLASOL™**, drawing from manufacturer-provided information and the broader scientific literature on native soluble collagen. It details its proposed mechanism of action in skin hydration and smoothing, and outlines relevant experimental protocols for the evaluation of its efficacy. This guide aims to serve as a technical resource for researchers and professionals engaged in the development of advanced skincare and dermatological products.

Introduction to COLLASOL™

COLLASOL™ M is a proprietary preparation of native soluble collagen of marine origin, supplied as an aqueous solution.^[1] According to the manufacturer, Croda, it is structurally similar to the collagen found naturally in human skin and functions primarily as a film-forming and moisturizing agent.^{[1][2]} Its high molecular weight of approximately 300,000 Da distinguishes it from hydrolyzed collagen peptides, suggesting a different mode of action when applied topically.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **COLLASOL™ M** is provided in Table 1. Of particular note is its thermal sensitivity, with denaturation reported at temperatures exceeding 28°C, a critical consideration for formulation and storage.^[1]

Table 1: Physicochemical Characteristics of **COLLASOL™ M**

Property	Value/Description	Source
INCI Name	Soluble Collagen (and) Aqua	^[2] ^[3]
Origin	Marine	^[1]
Appearance	Light amber liquid	^[1]
Molecular Weight	~300,000 Da	^[1]
Key Function	Film former, Moisturizer	^[2] ^[3]
Thermal Stability	Denatures at temperatures > 28°C	^[1]
Ingredient Origin	Animal derived	^[2]

Biological Properties and Mechanism of Action

The biological effects of topically applied **COLLASOL™** are primarily attributed to its macromolecular nature and its ability to interact with the stratum corneum.

Film-Forming and Hydrating Properties

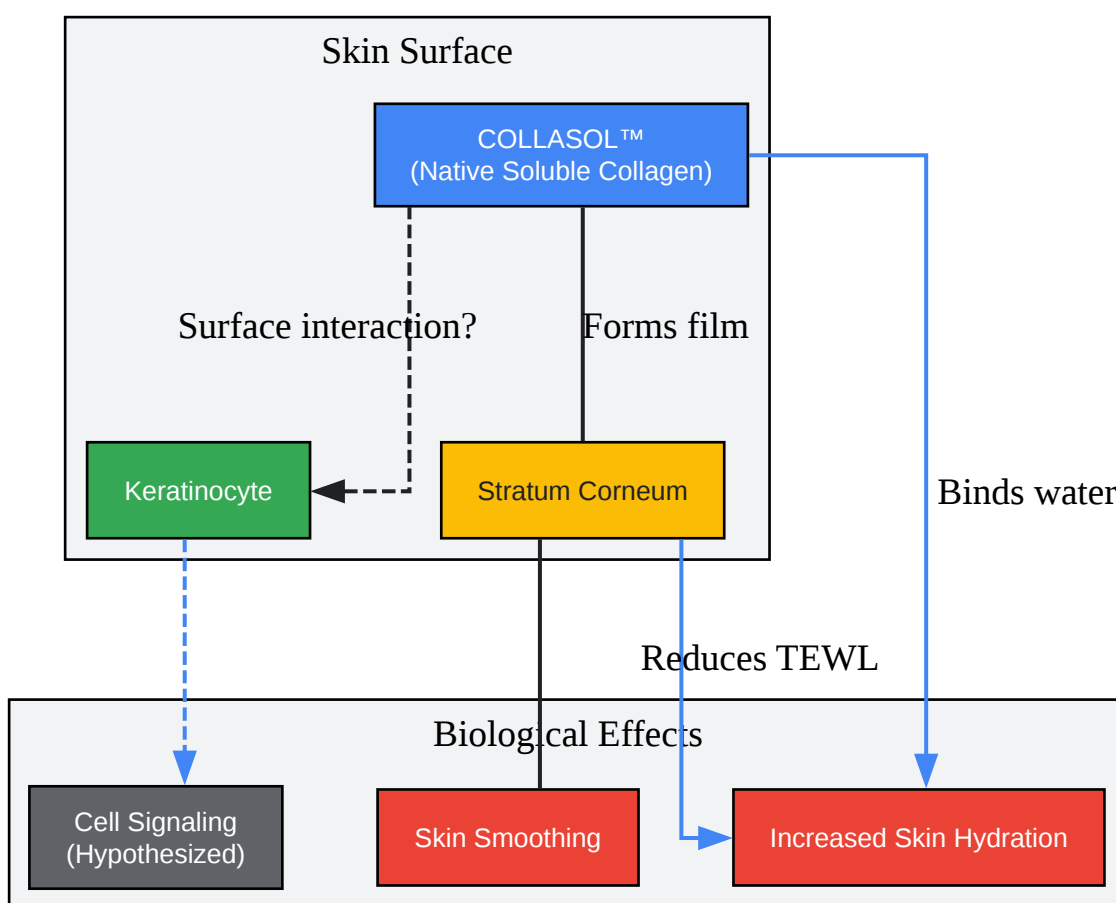
Upon application to the skin, **COLLASOL™** forms a thin, flexible film on the surface. This film has a dual effect on skin hydration:

- **Occlusive Effect:** The collagen film creates a barrier that reduces transepidermal water loss (TEWL), helping to retain moisture within the skin.
- **Hygroscopic Effect:** Collagen, being a protein with numerous hydrophilic groups, can bind water from the atmosphere, further contributing to skin surface hydration.

This mechanism of action leads to the observed benefits of skin smoothing, improved texture, and a reduction in the appearance of fine lines due to enhanced hydration.[2]

Interaction with Skin Cells (Hypothesized)

While the high molecular weight of native **COLLASOL™** likely prevents its penetration into the deeper dermal layers, interaction with the surface of keratinocytes is conceivable. Native type I collagen has been shown to bind to fibroblast surface receptors in vitro, a process that is specific to the triple helical structure of the native molecule. Although not demonstrated specifically for **COLLASOL™** on keratinocytes, this suggests a potential for cell signaling at the epidermal surface. A hypothetical signaling pathway is depicted in the diagram below.



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Figure 1: Proposed mechanism of action of **COLLASOL™** on the skin surface.

Experimental Protocols for Efficacy Evaluation

To substantiate the claimed biological properties of **COLLASOL**™, a series of in vitro and in vivo experimental protocols can be employed.

In Vitro Evaluation of Fibroblast Function

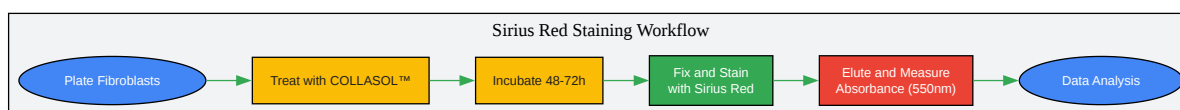
While direct dermal penetration of **COLLASOL**™ is unlikely, in vitro models using human dermal fibroblasts can provide insights into the potential biological activity of any smaller collagen fragments or contaminants and serve as a benchmark against hydrolyzed collagens.

3.1.1. Collagen Synthesis Assay (Sirius Red Staining)

This protocol quantifies the amount of collagen produced by fibroblasts in culture following treatment with a test article.

- Cell Culture: Plate human dermal fibroblasts in 24-well plates and culture until they reach confluence.
- Treatment: Replace the culture medium with a medium containing various concentrations of **COLLASOL**™ and a positive control (e.g., TGF-β). Include an untreated control.
- Incubation: Incubate the cells for 48-72 hours.
- Staining:
 - Wash the cell layers with PBS.
 - Fix the cells with Bouin's fluid for 1 hour.
 - Stain with Sirius Red solution for 1 hour.
- Elution and Quantification:
 - Wash unbound dye with 0.1 N HCl.
 - Elute the bound dye with 0.1 N NaOH.
 - Measure the absorbance of the eluate at 550 nm.

- **Data Analysis:** Compare the absorbance values of the treated groups to the untreated control to determine the relative increase in collagen synthesis.



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Figure 2: Experimental workflow for Sirius Red collagen synthesis assay.

In Vivo Evaluation of Skin Hydration

The moisturizing effect of formulations containing **COLLASOL™** can be quantified using non-invasive biophysical techniques.

3.2.1. Corneometry

Corneometry measures the capacitance of the skin, which is directly related to its hydration level.

- **Subject Recruitment:** Select a panel of healthy volunteers with dry to moderately dry skin.
- **Acclimatization:** Allow subjects to acclimatize to the controlled environmental conditions (temperature and humidity) for at least 30 minutes.
- **Baseline Measurement:** Take baseline corneometer readings on designated test areas on the forearms.
- **Product Application:** Apply a standardized amount of the formulation containing **COLLASOL™** to one test area and a placebo formulation to another.
- **Post-application Measurements:** Take corneometer readings at specified time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.

- Data Analysis: Calculate the percentage change in skin hydration from baseline for both the active and placebo formulations.

Table 2: Example Data Presentation for Corneometry Study

Time Point	Mean Hydration (Corneometer Units) - Placebo	Mean Hydration (Corneometer Units) - COLLASOL™	% Change vs. Baseline - COLLASOL™
Baseline	45.2 ± 5.1	44.9 ± 4.8	0%
1 Hour	48.7 ± 5.5	58.3 ± 6.2	+29.8%
4 Hours	46.1 ± 5.3	55.1 ± 5.9	+22.7%
8 Hours	45.5 ± 5.2	52.6 ± 5.7	+17.1%

Summary and Future Directions

COLLASOL™ M is a high molecular weight, native soluble collagen of marine origin that functions as an effective film-forming moisturizer for topical applications. Its primary mechanism of action is based on surface hydration and reduction of transepidermal water loss. While direct effects on dermal cellular processes are not anticipated due to its molecular size, its efficacy in improving skin hydration and smoothness can be robustly demonstrated through established biophysical and in vitro methodologies.

Future research should focus on elucidating the specific marine source and collagen type of **COLLASOL™** to better predict its biological interactions. Furthermore, studies investigating its potential to modulate the skin microbiome or to have a soothing effect on inflammatory markers at the epidermal level could reveal additional benefits.

Disclaimer: This document is based on publicly available information and general scientific principles. Specific quantitative data and detailed experimental results for **COLLASOL™** are proprietary to the manufacturer. Researchers should consult the manufacturer for the most current and detailed technical specifications.

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